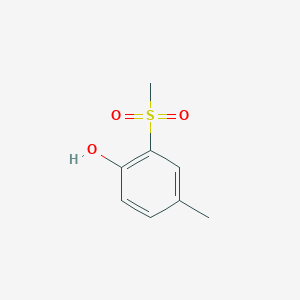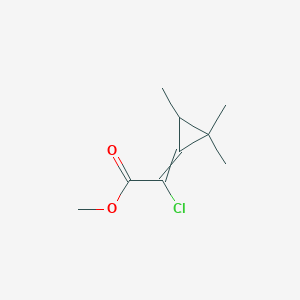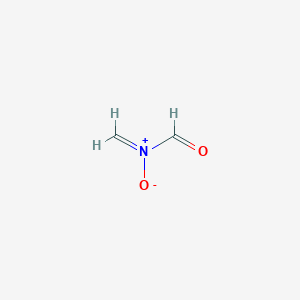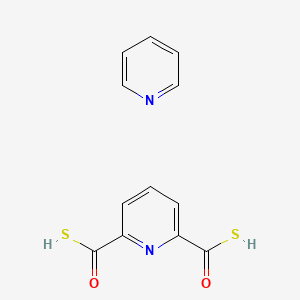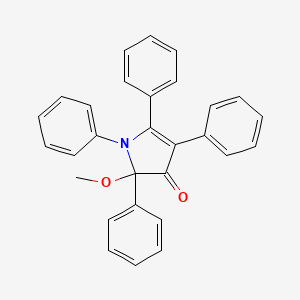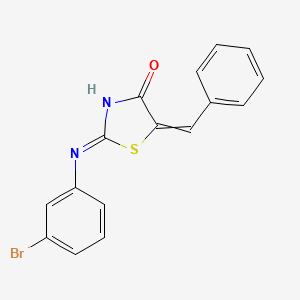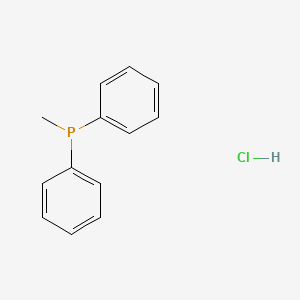
Methyl(diphenyl)phosphane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(diphenyl)phosphane;hydrochloride is an organophosphorus compound with the chemical formula CH₃(C₆H₅)₂P·HCl. It is a colorless, viscous liquid that is often used as a ligand in coordination chemistry. This compound is part of a series of phosphines that are employed in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl(diphenyl)phosphane;hydrochloride is typically synthesized by the reaction of chlorodiphenylphosphine with methyl Grignard reagent. The reaction proceeds as follows: [ \text{Cl(C}_6\text{H}_5\text{)}_2\text{P} + \text{CH}_3\text{MgBr} \rightarrow \text{CH}_3\text{(C}_6\text{H}_5\text{)}_2\text{P} + \text{MgBrCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl(diphenyl)phosphane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Reagents such as alkyl halides and acyl halides are used under conditions that favor nucleophilic substitution.
Major Products:
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Formed through substitution reactions with various electrophiles.
Wissenschaftliche Forschungsanwendungen
Methyl(diphenyl)phosphane;hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which methyl(diphenyl)phosphane;hydrochloride exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand interactions.
Vergleich Mit ähnlichen Verbindungen
Phenyldimethylphosphine: Another organophosphine with similar reactivity but different steric and electronic properties.
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Uniqueness: Methyl(diphenyl)phosphane;hydrochloride is unique due to its specific combination of methyl and phenyl groups, which impart distinct steric and electronic characteristics. This makes it particularly useful in certain catalytic applications where other phosphines may not perform as effectively.
Eigenschaften
CAS-Nummer |
89486-27-1 |
|---|---|
Molekularformel |
C13H14ClP |
Molekulargewicht |
236.67 g/mol |
IUPAC-Name |
methyl(diphenyl)phosphane;hydrochloride |
InChI |
InChI=1S/C13H13P.ClH/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;1H |
InChI-Schlüssel |
BBPZZOJFJUVQQP-UHFFFAOYSA-N |
Kanonische SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
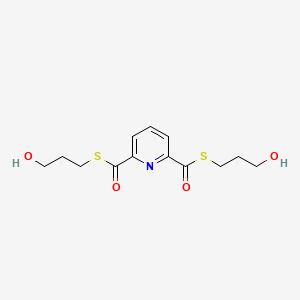
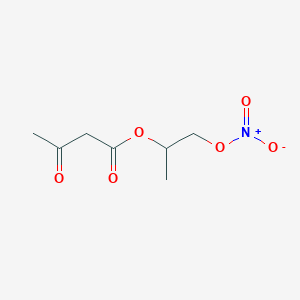
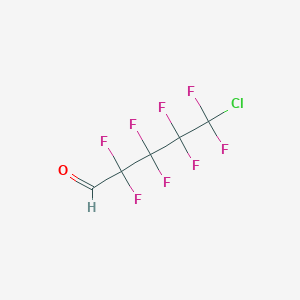
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
